molecular formula C19H19NO5 B15109185 N-{3-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-hydroxyphenyl}acetamide

N-{3-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-hydroxyphenyl}acetamide

Cat. No.: B15109185
M. Wt: 341.4 g/mol
InChI Key: FFIMSDJULFUIPP-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-hydroxyphenyl}acetamide is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and a hydroxyphenyl group connected through a propenoyl linkage. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-hydroxyphenyl}acetamide typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation reaction, where an aldehyde and a ketone react in the presence of a base such as potassium hydroxide (KOH) in ethanol under ultrasonic irradiation . This reaction forms the core structure of the compound, which is then further modified to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-hydroxyphenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where nucleophiles such as amines or thiols replace the acetamide moiety.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amides or thioamides.

Scientific Research Applications

N-{3-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-hydroxyphenyl}acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-{3-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-hydroxyphenyl}acetamide involves its interaction with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may inhibit oxidative enzymes, reducing the production of reactive oxygen species (ROS) and thereby exerting antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-hydroxyphenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities

Properties

Molecular Formula

C19H19NO5

Molecular Weight

341.4 g/mol

IUPAC Name

N-[3-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-hydroxyphenyl]acetamide

InChI

InChI=1S/C19H19NO5/c1-12(21)20-14-6-8-17(23)15(11-14)16(22)7-4-13-5-9-18(24-2)19(10-13)25-3/h4-11,23H,1-3H3,(H,20,21)/b7-4+

InChI Key

FFIMSDJULFUIPP-QPJJXVBHSA-N

Isomeric SMILES

CC(=O)NC1=CC(=C(C=C1)O)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)C(=O)C=CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.